molecular formula C37H45N9O10 B607926 HDAC6 degrader 9c CAS No. 2235382-05-3

HDAC6 degrader 9c

Número de catálogo: B607926
Número CAS: 2235382-05-3
Peso molecular: 775.82
Clave InChI: MHILTYZXXFOWJH-WVKHYPTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HDAC6 degrader 9c, also known as dHDAC6 9c, is a bifunctional molecule that selectively degrades HDAC6 by conjugating a non-selective HDAC inhibitor to a thalidomide-type E3 ligase ligand. This process causes degradation of HDAC6 in a dose dependent manner and upregulation of acetylated α-tubulin.

Aplicaciones Científicas De Investigación

1. Cellular Processes and Protein Stability

HDAC6 degraders like 9c play a crucial role in various cellular processes. They are involved in aggresome formation, protein stability, and cell motility. The degraders are particularly useful for studying the function of HDAC6 and its multiple domains, which cannot be fully explored using selective inhibitors alone. Genetic methods like CRISPR-CAS9 and siRNA/shRNA have been employed to elucidate HDAC6's nonenzymatic functions, but these methods have limitations. HDAC6 degraders overcome these limitations by enabling the removal of the entire protein in cells, offering insights into HDAC6-related cellular pathways (Yang et al., 2020).

2. Anti-Myeloma Activity

HDAC6 degraders have shown potent anti-proliferation activity in multiple myeloma cells. By employing the proteolysis targeting chimera (PROTAC) strategy, researchers have developed a new generation of multi-functional HDAC6 degraders. These degraders not only exhibit improved potency and selectivity for the degradation of HDAC6 but also synergize with HDAC6 degradation to hinder the growth of multiple myeloma cells, offering a new therapeutic avenue in cancer treatment (Wu et al., 2019).

3. Inflammation and NLRP3 Inflammasome

HDAC6 degraders are being explored for their potential in treating inflammatory disorders. One study demonstrated that an HDAC6 degrader attenuated NLRP3 inflammasome activation in LPS-induced mice. This finding suggests that targeting HDAC6 could be a novel strategy for treating NLRP3 inflammasome-associated diseases, which are a significant factor in many inflammatory conditions (Cao et al., 2021).

4. Development of Non-Hydroxamate Degraders

Innovative research has led to the development of the first non-hydroxamate selective HDAC6 degraders. This new class of degraders is based on a difluoromethyl-1,3,4-oxadiazole warhead and represents a significant advancement in the targeted degradation of HDAC6 for treating HDAC6-driven diseases (Keuler et al., 2022).

5. Potential in Cancer Therapy

HDAC6 degraders have shown promising antileukemic activity. Through the PROTAC technology, selective degradation of HDAC6 in leukemia cell lines has been achieved. This selective degradation leads to significant antiproliferative activity and apoptosis induction in myeloid leukemia cell lines, highlighting the potential of HDAC6 degraders in cancer therapy (Sinatra et al., 2022).

Propiedades

Número CAS

2235382-05-3

Fórmula molecular

C37H45N9O10

Peso molecular

775.82

Nombre IUPAC

N-[(Z)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide

InChI

InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22-

Clave InChI

MHILTYZXXFOWJH-WVKHYPTHSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

HDAC6 degrader 9c, dHDAC6 9c

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HDAC6 degrader 9c
Reactant of Route 2
HDAC6 degrader 9c
Reactant of Route 3
Reactant of Route 3
HDAC6 degrader 9c
Reactant of Route 4
HDAC6 degrader 9c
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
HDAC6 degrader 9c
Reactant of Route 6
Reactant of Route 6
HDAC6 degrader 9c

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.